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molecular formula C5H8O B050740 3-Cyclopentene-1-ol CAS No. 14320-38-8

3-Cyclopentene-1-ol

Cat. No. B050740
M. Wt: 84.12 g/mol
InChI Key: WEIMJSIRDZDHAH-UHFFFAOYSA-N
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Patent
US09108970B2

Procedure details

To a cooled solution of cyclopent-3-enol (30.40 g, 0.36 mol) in THF (300 mL) at 0° C. was added NaH (18.82 g, 0.47 mol, 60% in mineral oil). After effervescence had ceased, benzyl bromide (80.45 g, 0.47 mol) was added dropwise at 0° C. over a 45 min period. The reaction mixture was allowed to warm to RT over a 6 h period. Excess NaH was quenched with MeOH (120 mL) at a temperature below 5° C. The mixture was warmed to RT, diluted with H2O, and the two layers were separated. The aqueous layer was extracted with EtOAc. The organic layers were combined, concentrated, and purified by column chromatography eluting with petroleum ether and EtOAc (PE/EA=40/1 to 30/1) to give the title compound as an oil (45.28 g, 72%). 1H NMR (400 MHz, CDCl3) δ ppm 2.38-2.41 (m, 2 H), 2.49-2.54 (m, 2 H), 4.20-4.24 (m, 1 H), 4.42 (s, 2 H), 5.62 (s, 2 H), 7.17-7.28 (m, 5 H).
Quantity
30.4 g
Type
reactant
Reaction Step One
Name
Quantity
18.82 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
80.45 g
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:6])[CH2:5][CH:4]=[CH:3][CH2:2]1.[H-].[Na+].[CH2:9](Br)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C1COCC1>[CH:1]1([O:6][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:5][CH:4]=[CH:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
30.4 g
Type
reactant
Smiles
C1(CC=CC1)O
Name
Quantity
18.82 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
80.45 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess NaH was quenched with MeOH (120 mL) at a temperature below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to RT
ADDITION
Type
ADDITION
Details
diluted with H2O
CUSTOM
Type
CUSTOM
Details
the two layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography
WASH
Type
WASH
Details
eluting with petroleum ether and EtOAc (PE/EA=40/1 to 30/1)

Outcomes

Product
Name
Type
product
Smiles
C1(CC=CC1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 45.28 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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